molecular formula C10H14N2O2 B2965983 3-Methyl-6-(oxan-4-yloxy)pyridazine CAS No. 2176126-03-5

3-Methyl-6-(oxan-4-yloxy)pyridazine

Cat. No.: B2965983
CAS No.: 2176126-03-5
M. Wt: 194.234
InChI Key: RGNNKLQTOBFOGM-UHFFFAOYSA-N
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Description

Pyridazine is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 2 . Pyridazinone is a derivative of pyridazine, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .


Synthesis Analysis

Pyridazine synthesis involves various methods. One such method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach is the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .


Chemical Reactions Analysis

Pyridazine compounds participate in various chemical reactions. For instance, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .


Physical and Chemical Properties Analysis

Pyridazine compounds are known for their unique physicochemical properties. They are characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

Synthesis and Structural Analysis

Pyridazine derivatives have been synthesized and characterized, showing significant potential in biological properties, including anti-tumor and anti-inflammatory activities. These compounds have been studied using various spectroscopic techniques and crystal structure analysis, providing a foundational understanding of their chemical behavior and interactions. The synthesis and characterization of these compounds lay the groundwork for further exploration of their applications in different scientific domains (Sallam et al., 2021).

Agrochemical Applications

Research into pyridazine derivatives has shown their utility in agrochemical applications, including their use as herbicides. These compounds demonstrate bleaching and herbicidal activities, with some showing exceptional efficacy even at low application rates. The identification of crucial structural features for herbicidal activity helps in the design of more effective agrochemical agents (Xu et al., 2012).

Material Science and Coordination Chemistry

In materials science, pyridazine derivatives have been explored for their metal-coordinating abilities, leading to the self-assembly into gridlike metal complexes. These complexes have potential applications in catalysis, molecular recognition, and the development of new materials with specific electronic and photonic properties. The study of such metal-organic frameworks (MOFs) can open new avenues for research in catalysis and materials science (Hoogenboom et al., 2006).

Antimicrobial Activity

The exploration of pyridazine derivatives in the pharmaceutical field has led to the identification of compounds with promising antibacterial activity. The design and synthesis of these compounds, incorporating specific functional groups, have resulted in the discovery of new antibacterial agents. This research contributes to the ongoing search for new drugs to combat resistant bacterial strains (Azab et al., 2013).

Safety and Hazards

The safety and hazards of specific pyridazine compounds depend on their specific structures and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds for detailed information .

Future Directions

Pyridazine compounds have shown potential in various fields of organic synthesis, medicinal chemistry, and chemical biology . They are considered ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold .

Properties

IUPAC Name

3-methyl-6-(oxan-4-yloxy)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-2-3-10(12-11-8)14-9-4-6-13-7-5-9/h2-3,9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNNKLQTOBFOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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